1-Methyl-4-(2-nitrovinyl)benzene

Catalog No.
S596798
CAS No.
7559-36-6
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-(2-nitrovinyl)benzene

CAS Number

7559-36-6

Product Name

1-Methyl-4-(2-nitrovinyl)benzene

IUPAC Name

1-methyl-4-[(E)-2-nitroethenyl]benzene

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+

InChI Key

JSPNBERPFLONRX-VOTSOKGWSA-N

SMILES

CC1=CC=C(C=C1)C=C[N+](=O)[O-]

Synonyms

4-methoxy-beta-nitrostyrene, 4-methyl-beta-nitrostyrene, T4MeN compound, T4MN compound, trans-4-methoxy-beta-nitrostyrene, trans-4-methyl-beta-nitrostyrene

Canonical SMILES

CC1=CC=C(C=C1)C=C[N+](=O)[O-]

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/[N+](=O)[O-]

Synthesis:

1-Methyl-4-(2-nitrovinyl)benzene, also known as trans-4-methyl-β-nitrostyrene, can be synthesized through various methods. One common approach involves the condensation of p-nitrotoluene with acetaldehyde using a base catalyst, such as sodium ethoxide. PubChem, National Institutes of Health: )

Potential Applications:

  • Organic Chemistry: As a building block for the synthesis of more complex molecules, 1-Methyl-4-(2-nitrovinyl)benzene could be employed in the development of new materials with desirable properties.
  • Medicinal Chemistry: Studies have explored the potential use of 1-Methyl-4-(2-nitrovinyl)benzene derivatives as anti-cancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation. However, further research is necessary to determine their efficacy and safety. Journal of Medicinal Chemistry, American Chemical Society:
  • Material Science: The nitrovinyl group present in 1-Methyl-4-(2-nitrovinyl)benzene can undergo various chemical reactions, making it a potentially useful component in the design of functional materials with specific functionalities.

1-Methyl-4-(2-nitrovinyl)benzene, also known as trans-4-methyl-β-nitrostyrene, is an organic compound characterized by a benzene ring substituted with a methyl group at the para position and a nitrovinyl group at the meta position. Its chemical formula is C₉H₉NO₂, and it is notable for its electron-withdrawing nitro group, which influences its reactivity and potential applications in organic synthesis and materials science. The compound's structure features a conjugated system due to the presence of a double bond between the carbon and nitrogen atoms in the nitrovinyl group, enhancing its stability and light absorption properties.

As information on 1-Methyl-4-(2-nitrovinyl)benzene is limited, it is advisable to handle it with caution assuming similar properties to other aromatic nitro compounds. These compounds can be:

  • Irritating to skin and eyes: Contact with the skin or eyes can cause irritation.
  • Harmful if inhaled or ingested: Inhalation or ingestion can be harmful due to potential effects on the respiratory system or internal organs.
  • Flammable: Organic compounds with aromatic rings can be flammable.

  • Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with palladium catalysts or lithium aluminum hydride. This reaction yields 1-methyl-4-(2-aminovinyl)benzene.
  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate, producing 4-(2-nitrovinyl)benzoic acid.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the electron-withdrawing nitro group, which enhances the reactivity of the aromatic ring.

Several methods have been developed for synthesizing 1-Methyl-4-(2-nitrovinyl)benzene:

  • Condensation Reaction: A common synthetic route involves condensing 4-methylbenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction proceeds via a nitroaldol (Henry) reaction followed by dehydration.
  • Alternative Routes: Other methods include condensation of p-nitrotoluene with acetaldehyde using sodium ethoxide as a catalyst or a reaction between p-methylacetophenone and nitromethane followed by dehydration.

1-Methyl-4-(2-nitrovinyl)benzene has several applications:

  • Organic Synthesis: It serves as a reagent in synthesizing various organic compounds, including nitroolefins and indolizines.
  • Material Development: Due to its unique structure, it may be used in developing novel materials that exploit its electronic properties.
  • Catalysis Research: This compound is utilized as a model substrate in studies evaluating catalytic activities of metal complexes, particularly in hydrogenation reactions .

While specific studies on the interactions of 1-Methyl-4-(2-nitrovinyl)benzene are scarce, similar compounds often exhibit significant interactions with cytochrome P450 enzymes, affecting drug metabolism. For instance, this compound has been noted to inhibit certain cytochrome P450 isoforms, which could influence pharmacokinetics and therapeutic efficacy of co-administered drugs .

1-Methyl-4-(2-nitrovinyl)benzene can be compared with other nitrovinylbenzene derivatives:

Compound NameStructure PositioningUnique Features
1-Methyl-2-(2-nitrovinyl)benzeneNitrovinyl at ortho positionDifferent reactivity due to steric hindrance
1-Methyl-3-(2-nitrovinyl)benzeneNitrovinyl at meta positionVaries in electrophilic substitution potential
4-Methyl-2-(2-nitrovinyl)benzeneNitrovinyl at ortho positionSimilar to 1-methyl but differs in substitution

These compounds share similar chemical properties but differ primarily in the positioning of the nitrovinyl group on the benzene ring. This positional difference significantly influences their reactivity and potential applications, making 1-Methyl-4-(2-nitrovinyl)benzene unique due to its specific substitution pattern.

1-Methyl-4-(2-nitrovinyl)benzene represents a chemical compound with a distinct molecular structure that follows specific nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC) [1]. According to IUPAC nomenclature principles, this compound is systematically named based on its longest carbon chain and functional groups [19]. The IUPAC name 1-methyl-4-(2-nitrovinyl)benzene indicates a benzene ring (parent structure) with a methyl group at position 1 and a 2-nitrovinyl group at position 4 [2].

The IUPAC naming system for this compound follows the established rules for aromatic compounds containing nitro functional groups [11]. In this systematic approach, the benzene ring serves as the parent structure, while the substituents (methyl and nitrovinyl groups) are indicated with their respective positions [19] [2]. The stereochemistry of the compound is specifically denoted by the (E)- prefix in some alternative IUPAC names, such as (E)-1-methyl-4-(2-nitrovinyl)benzene, indicating the trans configuration of the nitrovinyl group [8].

Alternative IUPAC nomenclature for this compound includes 1-methyl-4-[(E)-2-nitroethenyl]benzene, which emphasizes the ethenyl (vinyl) component of the structure while maintaining the same fundamental chemical identity [7] [8]. This alternative name follows the IUPAC principles of prioritizing functional groups and providing clear structural information [19]. The systematic nature of IUPAC nomenclature ensures that chemists worldwide can unambiguously identify this specific chemical entity [25].

Systematic Classification Parameters

The systematic classification of 1-methyl-4-(2-nitrovinyl)benzene is based on several key structural parameters that define its chemical identity and properties [1] [2]. This compound belongs to the aromatic hydrocarbon class, specifically categorized as a substituted benzene derivative [22]. The presence of the nitrovinyl functional group further classifies it as a nitroalkene compound, which represents an important subclass of organic molecules containing both aromatic and nitro functionalities [24].

From a structural perspective, 1-methyl-4-(2-nitrovinyl)benzene is classified as a cyclic compound due to its benzene ring core, with additional functional groups attached to create an extended conjugated system [22] [8]. The compound features a para-substitution pattern, with the methyl and nitrovinyl groups positioned opposite each other on the benzene ring [1]. This specific arrangement contributes to its distinct chemical and physical properties [4].

In terms of functional group classification, this molecule contains both alkyl (methyl) and nitro groups, with the latter attached to a vinyl (ethenyl) linker [11] [2]. The nitro group (-NO₂) is particularly significant in its classification, as it represents a key functional group that influences the compound's reactivity and chemical behavior [24]. The presence of the conjugated double bond system extending from the benzene ring through the vinyl group to the nitro group creates an extended π-electron system that affects its electronic properties [8] [4].

Registry Identifiers and Database Entries

CAS Registry Numbers (5153-68-4, 7559-36-6)

The Chemical Abstracts Service (CAS) Registry Numbers serve as unique numerical identifiers assigned to chemical substances documented in scientific literature [21]. For 1-methyl-4-(2-nitrovinyl)benzene, two primary CAS Registry Numbers have been assigned: 5153-68-4 and 7559-36-6 [1] [5]. These distinct registry numbers represent specific isomeric forms or different registration entries for the same chemical entity [2].

The CAS Registry Number 5153-68-4 is predominantly associated with the trans isomer of the compound, specifically trans-4-methyl-β-nitrostyrene [4] [7]. This registry entry corresponds to the (E)-configuration of the nitrovinyl group, which is the more thermodynamically stable form of the compound [2]. Database records linked to this CAS number contain comprehensive information about the physical properties, spectral data, and chemical characteristics of this specific isomeric form [4].

The alternative CAS Registry Number 7559-36-6 is also assigned to 1-methyl-4-(2-nitrovinyl)benzene, potentially representing a different registration entry or isomeric variation [1] [5]. The existence of multiple CAS numbers for chemically identical or closely related compounds is not uncommon in chemical databases, particularly for compounds that have been independently registered or studied under different names or structural representations [21]. These registry numbers facilitate precise identification and retrieval of chemical information across various scientific databases and literature sources [21] [7].

MDL Numbers and Chemical Indices

Molecular Design Limited (MDL) Numbers represent another important system of chemical registry identifiers that complement CAS Registry Numbers in uniquely identifying chemical compounds [18]. For 1-methyl-4-(2-nitrovinyl)benzene, the primary MDL Numbers assigned are MFCD00024828 and MFCD04220772 [1] [14]. These alphanumeric codes follow the standard MDL format, which typically begins with "MFCD" followed by an eight-digit numerical sequence [18].

In addition to MDL Numbers, 1-methyl-4-(2-nitrovinyl)benzene is indexed in various chemical databases with specific identifiers [2] [8]. Notable chemical indices for this compound include ChemSpider ID 252801, PubChem CID 674135, and ChEMBL ID 230086 [1] [2] [8]. The Beilstein Registry Number 1864209 also serves as an important historical chemical index reference for this compound [4] [7]. These diverse chemical indices facilitate cross-referencing and information retrieval across different chemical databases, enhancing the accessibility of scientific data related to this compound [21].

Synonyms and Historical Naming Conventions

Trans-4-Methyl-β-nitrostyrene

Trans-4-methyl-β-nitrostyrene represents one of the most commonly used synonyms for 1-methyl-4-(2-nitrovinyl)benzene, particularly in older scientific literature and commercial chemical catalogs [4] [7]. This name derives from the historical naming conventions for styrene derivatives, where "styrene" refers to the phenylethene (vinylbenzene) core structure [24]. The prefix "trans-" specifically indicates the stereochemistry of the nitrovinyl group, with the nitro group and the aromatic ring positioned on opposite sides of the carbon-carbon double bond [2] [4].

The Greek letter "β" (beta) in this synonym designates the position of the nitro group relative to the aromatic ring, following the historical convention of using Greek letters to indicate positions in organic compounds [24] [25]. In this naming system, the carbon directly attached to the aromatic ring is designated as the alpha (α) position, while the adjacent carbon bearing the nitro group is the beta (β) position [13] [24]. This nomenclature style predates modern IUPAC conventions but remains widely recognized in chemical literature and commercial contexts [23] [25].

The name trans-4-methyl-β-nitrostyrene effectively communicates the key structural features of the compound: the trans configuration, the methyl substituent at the para (4) position of the benzene ring, and the nitro group at the beta position of the styrene moiety [4] [7]. This synonym has persisted in scientific literature due to its concise nature and clear structural implications, despite the development of more systematic IUPAC nomenclature [23] [25].

1-(4-Methylphenyl)-2-nitroethene

The synonym 1-(4-methylphenyl)-2-nitroethene represents an alternative naming approach for 1-methyl-4-(2-nitrovinyl)benzene that emphasizes different structural aspects of the molecule [1] [2]. This name focuses on the ethene (ethylene) backbone with specific substituents, rather than treating the compound as a substituted benzene derivative [19]. The term "1-(4-methylphenyl)" indicates that a 4-methylphenyl group (p-tolyl) is attached at position 1 of the ethene backbone, while "2-nitro" specifies the nitro group at position 2 [2] [6].

This naming convention aligns with the systematic approach of identifying the main carbon chain (ethene) and specifying the substituents with their respective positions [19] [20]. The 4-methylphenyl portion of the name indicates a benzene ring with a methyl group at the para position, which is equivalent to the 1-methyl-4-substituted benzene in the IUPAC name [1] [6]. This synonym provides an alternative perspective on the molecular structure, emphasizing the ethene backbone as the parent structure rather than the benzene ring [19].

The name 1-(4-methylphenyl)-2-nitroethene has been used in various scientific publications and chemical databases, providing an alternative but equally valid way to identify the compound [1] [2]. This synonym demonstrates how different naming approaches can highlight various structural aspects of the same molecule, each offering valuable insights into its chemical composition and arrangement [23] [25].

4-Methyl-ω-nitrostyrene

4-Methyl-ω-nitrostyrene represents another historical synonym for 1-methyl-4-(2-nitrovinyl)benzene, utilizing the Greek letter omega (ω) to designate the terminal position of the nitro group in the styrene side chain [4] [17]. This naming convention follows a classical approach to organic nomenclature where terminal positions in carbon chains are often denoted by the last letter of the Greek alphabet, omega (ω) [23] [25]. In this context, the omega designation indicates that the nitro group is located at the furthest position from the aromatic ring in the styrene moiety [4] [17].

The prefix "4-methyl" in this synonym specifies the position of the methyl substituent on the benzene ring, indicating its para orientation relative to the styrene side chain [4] [17]. The core "styrene" component of the name refers to the phenylethene structure, maintaining consistency with other styrene-based nomenclature systems [24]. This naming approach was particularly common in earlier chemical literature and remains recognized in certain specialized contexts and older chemical catalogs [23] [25].

The synonym 4-methyl-ω-nitrostyrene provides a concise way to describe the compound's structure while emphasizing the terminal position of the nitro group [4] [17]. Although less commonly used in contemporary scientific literature compared to IUPAC nomenclature or other synonyms, this historical name continues to appear in chemical databases and reference materials, particularly those documenting the historical development of organic chemistry nomenclature [23] [25].

Nomenclature TypeNameRegistry IdentifiersReference
IUPAC Primary Name1-methyl-4-(2-nitrovinyl)benzeneCAS: 5153-68-4, 7559-36-6 [1] [2]
IUPAC Alternative1-methyl-4-[(E)-2-nitroethenyl]benzeneMDL: MFCD00024828 [7] [8]
IUPAC Stereochemical(E)-1-methyl-4-(2-nitrovinyl)benzeneChemSpider: 252801 [2] [8]
Historical SynonymTrans-4-methyl-β-nitrostyrenePubChem: 674135 [4] [7]
Alternative Synonym1-(4-methylphenyl)-2-nitroetheneChEMBL: 230086 [1] [6]
Historical Synonym4-methyl-ω-nitrostyreneBeilstein: 1864209 [4] [17]
Alternative Synonym4-methyl-beta-nitrostyreneInChI Key: JSPNBERPFLONRX-VOTSOKGWSA-N [4] [7]
Alternative Synonym1-(p-tolyl)-2-nitroethyleneSMILES: Cc1ccc(cc1)/C=C/N+[O-] [4] [8]

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-METHYL-B-NITROSTYRENE

Dates

Last modified: 08-15-2023
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

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